Teucladiol
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Overview
Description
Teucladiol is a natural product found in Croton arboreus, Caesalpinia pulcherrima, and other organisms with data available.
Scientific Research Applications
Synthesis and Structural Analysis
Teucladiol has been a subject of interest in synthetic organic chemistry. A notable study by Dowling and Vanderwal (2010) elaborated on a strategy involving allylsilane ring-closing metathesis followed by electrophilic desilylation (allylsilane RCM/S(E)'). This methodology was employed in short syntheses of teucladiol, demonstrating its efficacy in creating complex terpene structures with high diastereoselectivity. The synthesis of teucladiol provided insights into double stereodifferentiation and kinetic resolution in natural product synthesis, offering a fascinating example of intricate chemical reactions (Dowling & Vanderwal, 2010).
Traditional Medicinal Applications
Teucrium leucocladum, a plant that contains teucladiol, has been studied for its medicinal applications. A study by Bassalat, Taş, and Jaradat (2020) investigated the hypoglycemic, hypolipidemic, and oxidative stress inhibitory effects of T. leucocladum extract in diabetic rats. This research highlighted the potential of teucladiol-containing plants in traditional medicine, particularly in the treatment of hyperglycemia and related metabolic disorders (Bassalat, Taş & Jaradat, 2020).
Guaiane Sesquiterpenes Study
Bruno, Torre, Rodriguez, and Omar (1993) isolated and analyzed guaiane derivatives from Teucrium leucocladum, including teucladiol. Their study emphasized the structural elucidation of these compounds using NMR spectroscopy, contributing to a better understanding of teucladiol's chemical nature and potential applications in various fields (Bruno et al., 1993).
properties
Product Name |
Teucladiol |
---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(1S,3aR,7S,8R,8aR)-1-methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,8-diol |
InChI |
InChI=1S/C15H26O2/c1-9(2)11-6-5-10(3)12-7-8-15(4,17)13(12)14(11)16/h9,11-14,16-17H,3,5-8H2,1-2,4H3/t11-,12-,13+,14+,15-/m0/s1 |
InChI Key |
ZNMYSAIHYWXIRW-AHDPXTMNSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CCC(=C)[C@@H]2CC[C@]([C@H]2[C@@H]1O)(C)O |
Canonical SMILES |
CC(C)C1CCC(=C)C2CCC(C2C1O)(C)O |
synonyms |
1alpha,5beta-guai-10(14)-ene-4beta,6beta-diol teucladiol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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